molecular formula C27H39N7O5 B1196882 Impletol depot bayer CAS No. 95017-34-8

Impletol depot bayer

カタログ番号: B1196882
CAS番号: 95017-34-8
分子量: 541.6 g/mol
InChIキー: ZQCYZBZGBRQYPB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Impletol depot bayer, also known as this compound, is a useful research compound. Its molecular formula is C27H39N7O5 and its molecular weight is 541.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the foundational pharmacokinetic properties of Impletol Depot, and how can they be systematically evaluated in preclinical studies?

  • Methodological Answer : Design a longitudinal study to assess absorption, distribution, metabolism, and excretion (ADME) using high-performance liquid chromatography (HPLC) for plasma concentration measurements. Incorporate control groups for baseline comparison and use non-compartmental analysis (NCA) to calculate parameters like AUC and half-life . Validate results against existing literature to identify discrepancies or confirm consistency with prior findings .

Q. How does Impletol Depot’s sustained-release mechanism function at the molecular level, and what experimental models are optimal for validating this mechanism?

  • Methodological Answer : Employ in vitro dissolution testing under physiologically relevant conditions (e.g., pH gradients mimicking gastrointestinal tracts) to profile release kinetics. Pair this with in vivo animal models (e.g., rodent pharmacokinetic studies) to correlate release rates with bioavailability. Use scanning electron microscopy (SEM) to analyze depot matrix degradation over time . Compare results across models to address mechanistic hypotheses .

Q. What are the critical gaps in the existing literature on Impletol Depot’s efficacy in chronic inflammatory models?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines to map studies by disease model, dosage, and outcome metrics. Apply meta-analysis tools (e.g., RevMan) to quantify heterogeneity in reported efficacy rates. Prioritize understudied areas, such as long-term toxicity or interactions with comorbid conditions, for future research .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported adverse event profiles of Impletol Depot across clinical trials?

  • Methodological Answer : Perform a sensitivity analysis of trial data stratified by demographic variables (e.g., age, comorbidities) and dosing regimens. Use Bayesian statistical models to account for confounding factors. Re-analyze raw datasets (if accessible) to verify statistical methods applied in original studies. Cross-reference with pharmacovigilance databases (e.g., FAERS) to identify post-marketing trends .

Q. What experimental frameworks are most effective for optimizing Impletol Depot’s formulation to enhance target tissue specificity?

  • Methodological Answer : Utilize computational modeling (e.g., physiologically based pharmacokinetic (PBPK) models) to simulate tissue penetration. Validate predictions via ex vivo tissue distribution studies using radiolabeled compounds. Incorporate nanoparticle-based delivery systems in iterative design-test cycles, measuring encapsulation efficiency and release profiles .

Q. How can advanced analytical techniques (e.g., metabolomics) elucidate Impletol Depot’s off-target effects in complex biological systems?

  • Methodological Answer : Apply untargeted metabolomics via LC-MS/MS to profile metabolite changes in treated vs. control samples. Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify perturbed biochemical pathways. Validate findings with targeted assays (e.g., ELISA for specific biomarkers) and correlate with histopathological data .

Q. Methodological Considerations for Data Analysis

  • Addressing Data Limitations : Explicitly document assay sensitivity thresholds, sample size justifications, and potential biases (e.g., batch effects in omics studies). Use sensitivity analyses to test robustness of conclusions .
  • Replicability : Share protocols via platforms like protocols.io and include raw data in supplementary materials. Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for data management .

特性

CAS番号

95017-34-8

分子式

C27H39N7O5

分子量

541.6 g/mol

IUPAC名

2-(diethylamino)ethyl 4-aminobenzoate;1-ethenylpyrrolidin-2-one;1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C13H20N2O2.C8H10N4O2.C6H9NO/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;1-2-7-5-3-4-6(7)8/h5-8H,3-4,9-10,14H2,1-2H3;4H,1-3H3;2H,1,3-5H2

InChIキー

ZQCYZBZGBRQYPB-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C=CN1CCCC1=O

正規SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C=CN1CCCC1=O

Key on ui other cas no.

95017-34-8

同義語

impletol depot Bayer

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。